N-cyclopropyl-4-methoxy-N-methylaniline is an organic compound characterized by its unique molecular structure and properties. It belongs to the class of amines, specifically secondary amines, due to the presence of a methylaniline moiety. The compound's molecular formula is , with a molecular weight of approximately 177.25 g/mol .
N-cyclopropyl-4-methoxy-N-methylaniline is classified under:
The synthesis of N-cyclopropyl-4-methoxy-N-methylaniline typically involves several steps that may include:
The reaction conditions usually include:
N-cyclopropyl-4-methoxy-N-methylaniline features:
The structural representation can be described using its InChI and SMILES notations:
InChI=1S/C11H15NO/c1-12(9-3-4-9)10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3C1(N(c2ccc(cc2)OC)C)CC1 .The exact mass of N-cyclopropyl-4-methoxy-N-methylaniline is recorded as 177.115364 g/mol, confirming its molecular formula .
N-cyclopropyl-4-methoxy-N-methylaniline can participate in various chemical reactions typical for amines:
Common reagents used in these reactions include:
The mechanism of action for N-cyclopropyl-4-methoxy-N-methylaniline primarily involves its interactions with biological targets, particularly enzymes. For example, it may inhibit specific cytochrome P450 enzymes through covalent modification following initial oxidation at the nitrogen atom, which leads to structural rearrangements and enzyme inactivation.
N-cyclopropyl-4-methoxy-N-methylaniline exhibits several notable physical characteristics:
Key chemical properties include:
These properties suggest stability under standard laboratory conditions but require careful handling due to potential hazards associated with amines .
N-cyclopropyl-4-methoxy-N-methylaniline finds applications primarily in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: